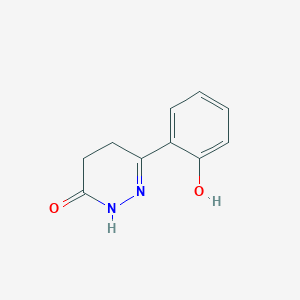

6-(2-羟基苯基)-2,3,4,5-四氢吡啶并嘧啶-3-酮

描述

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, etc.) and its key functional groups.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, reaction conditions (like temperature and pressure), and the yield of the reaction.Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. Computational methods (like density functional theory) can also be used to predict the structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could involve studying its reactivity with various reagents, its stability under different conditions, and the products it forms.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties could include acidity/basicity, reactivity with common reagents, etc.科学研究应用

抗氧化活性

一项研究重点关注 4-羟基苯基取代的硫代嘧啶衍生物的合成,从结构上类似于 6-(2-羟基苯基)-2,3,4,5-四氢吡啶并嘧啶-3-酮的化合物开始。这些化合物在体外进行了抗氧化活性测试,在多种检测中表现出很强的抗氧化特性,包括 DPPH 和 ABTS 检测以及红细胞溶血抑制。结果表明,这些化合物具有与标准抗氧化剂如 α-生育酚和特罗洛克斯相当的抗氧化剂潜力 (Akbas 等人,2018)。

催化分解反应

另一项研究考察了 3-(羟基苯基)-1,4,5,6-四氢吡啶并嘧啶(与所讨论的化合物同分异构)在催化分解反应中的行为。这些化合物在涉及脱氢的反应中表现出与五元环类似物不同的行为 (Shabarov 等人,1970)。

抗结核、抗真菌和抗菌活性

合成了一系列包括四氢吡啶并嘧啶-3-酮的 6-取代苯基衍生物,并研究了它们的抗结核、抗真菌和抗菌活性。体外研究表明,这些化合物对各种微生物表现出一系列活性,突出了它们在抗菌应用中的潜力 (Islam、Siddiqui 和 Rajesh,2008)。

抗惊厥活性

在另一项研究中,合成了 6-苯基(3ʹ-亚氨基-亚苄基)-四氢吡啶并嘧啶-3-酮的衍生物,并使用最大电休克 (MES) 方法测试了它们的抗惊厥活性。其中一些衍生物显示出显着的抗惊厥活性,表明在癫痫发作疾病的治疗中具有潜在用途 (Samanta 等人,2011)。

抗真菌活性

一项研究合成了四氢吡啶并嘧啶-3-酮的 6-取代苯基衍生物,并测试了它们对各种真菌物种的抗真菌活性。其中一种衍生物对所有测试的真菌物种都表现出高活性,显示出作为抗真菌剂的潜力 (Siddiqui 等人,2008)。

强心剂

SCH00013 是一种与 6-(2-羟基苯基)-四氢吡啶并嘧啶-3-酮结构相关的化合物,被研究为一种新型强心剂。它表现出心血管作用和较高的口服生物利用度,表明其在治疗充血性心力衰竭中具有潜在用途 (Yoshimura 等人,1999)。

安全和危害

This involves studying the toxicity of the compound, its environmental impact, precautions to be taken while handling it, etc. Material Safety Data Sheets (MSDS) are a good source of this information.

未来方向

This involves predicting or suggesting further studies that could be done with the compound. This could involve suggesting modifications to its structure to enhance its properties, suggesting further studies to understand its properties better, etc.

属性

IUPAC Name |

3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-4,13H,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMBJAQJBFQMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)

![N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2433379.png)

![(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433381.png)

![8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433383.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)benzoic acid](/img/structure/B2433385.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B2433386.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide](/img/structure/B2433391.png)